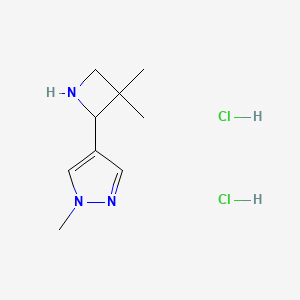
4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
描述
4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride is a novel organic molecule with significant potential in medicinal chemistry. It is characterized by its unique structural features, combining a pyrazole ring with an azetidine moiety, which may enhance its biological activity compared to simpler analogs. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- CAS Number : 1803570-63-9
- Molecular Structure : The compound features a pyrazole ring substituted with a 3,3-dimethylazetidine group.
Structural Comparison
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylpyrazole | Contains only a pyrazole ring | Used as a building block in organic synthesis |
| 3-Acetylpyrazole | Contains an acetyl group on the pyrazole | Exhibits anti-inflammatory properties |
| 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole | Dual-ring system | Potentially enhanced biological activity due to combined functionalities |
Research indicates that compounds containing both pyrazole and azetidine moieties can exhibit significant biological activities. The specific biological activity of This compound may depend on its interactions with various biological targets, including enzymes and receptors involved in disease processes.
Pharmacological Profiles
Recent studies highlight the diverse pharmacological activities associated with pyrazole derivatives:
- Anti-inflammatory : Pyrazole compounds have been reported to inhibit inflammatory pathways.
- Anticancer : Several derivatives have shown promising results against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial : The compound may possess antimicrobial properties, contributing to its therapeutic potential.
Case Studies and Research Findings
- Anticancer Activity : A study by Insuasty et al. demonstrated that certain pyrazole derivatives exhibited GI50 values ranging from 0.04 to 11.4 µM against multiple cancer cell lines (K-562, UO-31, SR, HOP-92) . The incorporation of the azetidine moiety in This compound may enhance its efficacy.
- Inhibition Studies : Research on similar pyrazole compounds has shown IC50 values against cyclin-dependent kinase (CDK) inhibitors ranging from 0.39 to 0.98 µM . Such inhibition is crucial for cancer therapy as CDKs play a significant role in cell cycle regulation.
- Antimicrobial Properties : Recent reports indicate that pyrazole derivatives exhibit antimicrobial activity against various pathogens, suggesting that This compound could be explored further for its potential use in treating infections .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various pyrazole compounds:
属性
IUPAC Name |
4-(3,3-dimethylazetidin-2-yl)-1-methylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(2)6-10-8(9)7-4-11-12(3)5-7;;/h4-5,8,10H,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWZAXVYVWSFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CN(N=C2)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















